molecular formula C7H11NO3 B3149695 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- CAS No. 67654-56-2

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-

Cat. No.: B3149695
CAS No.: 67654-56-2
M. Wt: 157.17 g/mol
InChI Key: LZHSHKSQRPIMMV-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- is a chemical compound that falls under the class of acrylamides. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is known for its unique structural features, including an ester group and a secondary amide group.

Preparation Methods

The synthesis of 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- involves several steps. One common method includes the reaction of 2-butenoic acid with acetic anhydride in the presence of a catalyst to form the acetylamino derivative. This intermediate is then esterified with methanol under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds to 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- include:

    2-Butenoic acid, 3-methyl-, methyl ester: Known for its use in flavor and fragrance industries.

    2-Butenoic acid, 3-methyl-, ethyl ester: Used in organic synthesis and as a flavoring agent.

    2-Butenoic acid, methyl ester: Utilized in various chemical reactions and as an intermediate in organic synthesis.

The uniqueness of 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- lies in its specific functional groups, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl (Z)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSHKSQRPIMMV-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
Reactant of Route 2
Reactant of Route 2
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
Reactant of Route 3
Reactant of Route 3
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
Reactant of Route 4
Reactant of Route 4
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
Reactant of Route 5
Reactant of Route 5
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-
Reactant of Route 6
Reactant of Route 6
2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.